molecular formula C19H17ClN2O4S B12226743 (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B12226743
M. Wt: 404.9 g/mol
InChI Key: DRCIKZIDUOZNCW-GZTJUZNOSA-N
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Description

The compound (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine-2,4-dione core, a furan ring, and a morpholine moiety, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable thioamide with chloroacetic acid under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a 2-chlorophenyl-substituted furan aldehyde.

    Addition of the Morpholine Moiety: The morpholine group is incorporated via a nucleophilic substitution reaction, where morpholine reacts with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the thiazolidine-2,4-dione core, potentially converting it to a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, thiazolidinediones are known for their anti-inflammatory and anti-diabetic properties. This compound may exhibit similar activities, making it a candidate for biological studies.

Medicine

In medicine, thiazolidinediones are used as insulin sensitizers in the treatment of type 2 diabetes. This compound could be explored for similar therapeutic applications.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione likely involves interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in the regulation of glucose and lipid metabolism. The compound may activate PPARs, leading to improved insulin sensitivity and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an anti-diabetic drug.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

Uniqueness

The uniqueness of (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione lies in its specific structural features, such as the combination of a furan ring and a morpholine moiety, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C19H17ClN2O4S

Molecular Weight

404.9 g/mol

IUPAC Name

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H17ClN2O4S/c20-15-4-2-1-3-14(15)16-6-5-13(26-16)11-17-18(23)22(19(24)27-17)12-21-7-9-25-10-8-21/h1-6,11H,7-10,12H2/b17-11+

InChI Key

DRCIKZIDUOZNCW-GZTJUZNOSA-N

Isomeric SMILES

C1COCCN1CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=O

Canonical SMILES

C1COCCN1CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=O

Origin of Product

United States

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